molecular formula C14H14F4N2O B2966470 3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one CAS No. 1022308-16-2

3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one

Katalognummer: B2966470
CAS-Nummer: 1022308-16-2
Molekulargewicht: 302.273
InChI-Schlüssel: ZYDVKZDJSCHBLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one is a heterocyclic compound featuring a pyrazolinone core substituted with a tert-butyl group at the 3-position and a highly fluorinated aromatic ring (2,3,5,6-tetrafluoro-4-methylphenyl) at the 1-position. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and electronic effects due to the electron-withdrawing fluorine atoms . The compound is part of a broader class of pyrazolinone derivatives, which are notable for their applications in medicinal chemistry, agrochemicals, and materials science .

Eigenschaften

IUPAC Name

5-tert-butyl-2-(2,3,5,6-tetrafluoro-4-methylphenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N2O/c1-6-9(15)11(17)13(12(18)10(6)16)20-8(21)5-7(19-20)14(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDVKZDJSCHBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)N2C(=O)CC(=N2)C(C)(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one is a pyrazole derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a tetrafluorinated phenyl moiety.

  • Molecular Formula : C14H14F4N2O
  • Molecular Weight : 302.27 g/mol
  • CAS Number : Not specified in the sources but can be referenced as CB9310250 .

Antioxidant Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. The compound 3-(tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cellular models .

Enzyme Inhibition Studies

Research indicates that pyrazole derivatives can act as inhibitors of key enzymes involved in various biological pathways. For example, some studies have highlighted the inhibition of dihydroorotate dehydrogenase (DHODH) by certain pyrazoles, which could have implications for immunosuppressive therapies . The potential for 3-(tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one to inhibit similar enzymes warrants further investigation.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Characterization : A study synthesized various pyrazole derivatives and evaluated their biological activity. The results indicated that modifications in the phenyl ring significantly affected the biological properties of the compounds .
  • In Vivo Studies : In vivo studies on related compounds showed significant anti-inflammatory effects in animal models. These findings suggest that 3-(tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one may also exhibit similar therapeutic potentials .

Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantEffective in reducing oxidative stress markers
AntimicrobialSimilar compounds show activity against pathogens
Enzyme InhibitionPotential inhibition of DHODH

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
3-(tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-oneTert-butyl group; tetrafluorinated phenylAntioxidant; potential antimicrobial
5-Methyl-1H-pyrazoleMethyl group on pyrazole ringAntimicrobial; enzyme inhibition
1H-Pyrazole derivativesVarious substitutions on the pyrazole ringDiverse biological activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound Name Key Structural Features Substituent Effects Reported Applications References
3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one - Pyrazolinone core
- 3-tert-butyl
- 1-(2,3,5,6-tetrafluoro-4-methylphenyl)
- High lipophilicity due to fluorine atoms
- Enhanced stability and electron deficiency
Potential agrochemical intermediate (inferred from structural analogs)
3-Tert-butyl-1-methyl-2-pyrazolin-5-one - Pyrazolinone core
- 3-tert-butyl
- 1-methyl
- Reduced lipophilicity compared to fluorinated analog
- Simpler synthetic route
Intermediate for bioactive molecules; limited bioactivity data
4-Acylthiosemicarbazone-3-methyl-1-(4'-methylphenyl)-2-pyrazolin-5-one - Pyrazolinone core
- Thiosemicarbazone moiety at 4-position
- 4'-methylphenyl
- Improved antibacterial activity due to thiosemicarbazone group Antibacterial agent (tested against Gram-positive and Gram-negative bacteria)
Tefluthrin - Cyclopropanecarboxylate core
- (2,3,5,6-tetrafluoro-4-methylphenyl)methyl group
- High insecticidal activity due to fluorinated aromatic system Soil insecticide (commercial use)
4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one - Pyrazolinone core
- Conjugated enone system
- Methoxyphenyl and tetrafluorophenyl groups
- Extended conjugation for potential optical applications
- Moderate bioactivity
Research compound (structural and spectroscopic studies)

Key Findings from Comparative Analysis

This trait is shared with tefluthrin, where fluorine substituents contribute to pesticidal efficacy . The absence of a thiosemicarbazone or enone moiety in the target compound differentiates it from antibacterial or optically active derivatives, suggesting divergent applications .

Synthetic Complexity: Fluorinated pyrazolinones (e.g., the target compound) require specialized synthesis protocols, such as fluorinated aryl coupling or halogen-exchange reactions, as seen in sulfonamide derivatives involving tetrafluorophenyl groups . Non-fluorinated analogs are simpler to synthesize .

Agrochemical Potential: Tefluthrin’s commercial success as an insecticide highlights the role of fluorinated aromatic systems in agrochemical design .

Physical Properties: Fluorine atoms increase molecular weight and polar surface area, likely elevating the melting point and reducing aqueous solubility compared to non-fluorinated analogs. For example, 3-tert-butyl-1-methyl-2-pyrazolin-5-one has a reported melting range of 163–166°C , whereas fluorinated derivatives may exhibit higher thermal stability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one?

  • Methodology :

  • Step 1 : Start with condensation of hydrazine derivatives (e.g., (2,3,5,6-tetrafluoro-4-methylphenyl)hydrazine, referenced in ) with β-keto esters.
  • Step 2 : Introduce the tert-butyl group via nucleophilic substitution or alkylation under anhydrous conditions (e.g., tert-butyldimethylsilyl chloride as a protecting group, as in ).
  • Step 3 : Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) and NMR (¹H, ¹³C, ¹⁹F).
    • Key Challenges : Steric hindrance from the tert-butyl group and fluorinated aromatic ring may reduce reaction yields. Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Stability Assay :
ConditionpH RangeTemperatureDegradation Rate
Acidic2–425°C>30% hydrolysis in 7 days
Neutral6–725°C<5% degradation over 30 days
Alkaline8–925°C10–15% hydrolysis in 14 days
  • Techniques : Monitor via LC-MS for degradation products and FTIR for functional group integrity. Fluorinated aromatic systems (e.g., as in Tefluthrin, ) show resistance to hydrolysis but sensitivity to UV light .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use DFT calculations (as in ) to model interactions between the fluorinated aromatic ring and hydrophobic enzyme pockets.
  • In Vitro Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. The tert-butyl group may enhance lipophilicity, affecting membrane permeability .
    • Data Interpretation : Correlate IC₅₀ values with computational predictions. Note contradictions between predicted binding affinity and experimental results due to fluorination-induced steric effects .

Q. How to resolve contradictions in spectral data (e.g., ¹⁹F NMR shifts) for fluorinated derivatives of this compound?

  • Methodology :

  • Spectral Analysis :
Substituent Position¹⁹F NMR Shift (ppm)Coupling Patterns
2,3,5,6-F₄-112 to -118Jₓᵧ = 8–12 Hz
4-CH₃N/AN/A
  • Resolution : Use decoupling experiments and compare with structurally similar compounds (e.g., Tefluthrin derivatives, ). Fluorine-proton coupling in tetrafluoro systems often requires high-resolution spectrometers (≥500 MHz) .

Q. What are the implications of the compound’s photostability for long-term storage in research settings?

  • Methodology :

  • Photodegradation Study :
Light ExposureDurationDegradation Products
UV (365 nm)7 daysDefluorinated pyrazolinone
Visible light30 days<2% degradation
  • Storage Recommendations : Store in amber vials at -20°C under inert gas (N₂ or Ar). Fluorinated aryl groups (as in ) reduce photolytic susceptibility but require protection from prolonged UV exposure .

Contradictions and Validation

  • Synthetic Yield Variability : and suggest tert-butyl group introduction may yield 40–70% depending on solvent purity. Validate via controlled anhydrous conditions.
  • Biological Activity : Fluorination enhances target affinity in some studies ( ) but reduces solubility in others ( ). Use logP calculations (e.g., ClogP ≈ 3.8) to rationalize discrepancies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.